molecular formula C29H49IS2 B12734339 3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane CAS No. 87899-36-3

3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane

Cat. No.: B12734339
CAS No.: 87899-36-3
M. Wt: 588.7 g/mol
InChI Key: WAWAVQPYVNCTMT-WFRQTHGZSA-N
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Description

3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane is a complex organic compound with the molecular formula C29H49IS2 It is characterized by the presence of iodine and ethylenedithio groups attached to a cholestane backbone

Preparation Methods

The synthesis of 3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane involves several stepsThe reaction conditions typically involve the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: It is used in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets. The iodine and ethylenedithio groups play a crucial role in its reactivity and binding affinity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids .

Comparison with Similar Compounds

3-beta-Iodo-6,6-ethylenedithio-5-alpha-cholestane can be compared with other similar compounds, such as:

    3-beta-Iodo-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane: This compound has a similar structure but contains a sulfinyl group instead of the ethylenedithio group.

    Cholestan-6-one derivatives: These compounds share the cholestane backbone but differ in the functional groups attached.

The uniqueness of this compound lies in its specific combination of iodine and ethylenedithio groups, which confer distinct chemical and biological properties .

Properties

CAS No.

87899-36-3

Molecular Formula

C29H49IS2

Molecular Weight

588.7 g/mol

IUPAC Name

(3S,5S,8S,9S,10R,13R,14S,17R)-3-iodo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane]

InChI

InChI=1S/C29H49IS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(31-15-16-32-29)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-/m1/s1

InChI Key

WAWAVQPYVNCTMT-WFRQTHGZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)I)C)SCCS4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)I)C)SCCS4)C

Origin of Product

United States

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